molecular formula C21H13ClF3N3OS B7732246 (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-phenylprop-2-enamide

(2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-phenylprop-2-enamide

Cat. No.: B7732246
M. Wt: 447.9 g/mol
InChI Key: CVEYNUUCVFUSCG-OVCLIPMQSA-N
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Description

The compound (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-phenylprop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a thiazole ring, a cyano group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl group containing the chloro and trifluoromethyl substituents. The final steps involve the formation of the cyano group and the phenylprop-2-enamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-phenylprop-2-enamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-phenylprop-2-enamide is unique due to its combination of functional groups and its potential applications across various fields. Unlike simpler compounds like dichloroaniline and caffeine, this compound offers a more complex structure that can be exploited for diverse scientific and industrial purposes.

Properties

IUPAC Name

(E)-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3OS/c22-18-7-6-16(21(23,24)25)9-14(18)10-17-12-27-20(30-17)28-19(29)15(11-26)8-13-4-2-1-3-5-13/h1-9,12H,10H2,(H,27,28,29)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEYNUUCVFUSCG-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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